(3R)-3-Benzylpiperazin-2-one

Opioid pharmacology Peptidomimetics Chiral SAR

(3R)-3-Benzylpiperazin-2-one (CAS 198973-87-4) is a chiral 3-substituted piperazin-2-one derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. The compound features a six-membered piperazinone ring bearing a benzyl substituent at the 3-position in the (R)-configuration, derived from D-phenylalanine.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 198973-87-4
Cat. No. B174386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Benzylpiperazin-2-one
CAS198973-87-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m1/s1
InChIKeyXEJMAPBQIWVIRL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Benzylpiperazin-2-one (CAS 198973-87-4): Chiral Piperazinone Building Block for Asymmetric Synthesis and Peptidomimetic Design


(3R)-3-Benzylpiperazin-2-one (CAS 198973-87-4) is a chiral 3-substituted piperazin-2-one derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . The compound features a six-membered piperazinone ring bearing a benzyl substituent at the 3-position in the (R)-configuration, derived from D-phenylalanine [1]. As a conformationally constrained cyclic amide, it serves as a versatile chiral scaffold for the construction of peptidomimetics, ligand libraries, and pharmaceutical intermediates, particularly in growth hormone secretagogue programs [2].

Why (3R)-3-Benzylpiperazin-2-one Cannot Be Substituted by Its (S)-Enantiomer or Racemic 3-Benzylpiperazin-2-one in Stereochemically Demanding Applications


The biological and conformational properties of 3-benzylpiperazin-2-one derivatives are stereochemistry-dependent. Yamashita et al. demonstrated in guinea pig ileum and mouse vas deferens assays that the configuration of the phenylalanine-derived chiral center dictates opiate activity of dermorphin analogues incorporating piperazin-2-one residues [1]. Substitution of the (R)-configured building block with its (S)-enantiomer (CAS 134676-49-6) or the racemic mixture (CAS 78551-76-5) produces diastereomeric products with distinct pharmacological profiles, precluding interchangeable use in asymmetric synthesis workflows . In growth hormone secretagogue programs, the (R)-configuration is specifically required to mimic the C-terminal D-phenylalanine pharmacophore of NN703 (Tabimorelin); use of the incorrect enantiomer would abrogate receptor recognition [2].

Quantitative Differentiation Evidence for (3R)-3-Benzylpiperazin-2-one: Head-to-Head Comparisons with Closest Analogs and In-Class Alternatives


Enantiomer-Dependent Opiate Activity: (R)- vs (S)-Configuration in Dermorphin Analogues Determines Pharmacological Potency in Guinea Pig Ileum Assay

Yamashita et al. (1996) synthesized eight dermorphin analogues incorporating chiral piperazin-2-one derivatives constructed from (R)- or (S)-phenylalanine and glycine. Opiate activities were evaluated in the guinea pig ileum (GPI) assay, which predominantly reflects μ-opioid receptor activation, and the mouse vas deferens (MVD) assay. The authors explicitly concluded that the configuration of phenylalanine (i.e., (R) vs (S)) and the replacement of the piperazin-2-one ring with a piperazine ring are critical determinants for enhancing or reducing opiate activities of these analogues [1]. While the paper reports directional effects of configuration on activity rather than a single IC₅₀ head-to-head table, the structure-activity relationship is clear: the (R)-configured building block derived from D-phenylalanine yields analogues with distinct pharmacological profiles versus those constructed from the (S)-enantiomer.

Opioid pharmacology Peptidomimetics Chiral SAR

Growth Hormone Secretagogue Design: (3R)-3-Benzylpiperazin-2-one as a Required D-Phenylalanine Mimic in NN703 (Tabimorelin) Development

De Risi et al. (2010) reported that (3R)-3-benzyl-2-piperazinone (compound 37) was specifically designed and synthesized as a constrained mimic of the C-terminal D-phenylalanine group of NN703 (Tabimorelin), an orally active growth hormone secretagogue [1]. This work is cited in the context of patent US 5,919,777 (Hansen et al., Novo Nordisk), which discloses growth hormone releasing compounds incorporating (2R)-2-benzyl-3-oxopiperazine scaffolds [2]. The (R)-configuration is stereochemically required to recapitulate the D-phenylalanine pharmacophore; the corresponding (S)-enantiomer or racemic mixture would yield a spatially mismatched pharmacophore incompatible with growth hormone secretagogue receptor (GHS-R) recognition.

Growth hormone secretagogues Constrained peptidomimetics D-Phenylalanine mimic

Enantiopurity Specifications: Target (R)-Enantiomer ≥98% Purity vs Racemic Mixture (95% Purity) from Alternative Suppliers

Commercial suppliers offer (3R)-3-benzylpiperazin-2-one at ≥98% chemical purity with specified (R)-configuration, as documented by multiple vendor certificates . In contrast, the racemic 3-benzylpiperazin-2-one (CAS 78551-76-5) is typically supplied at 95% purity . For asymmetric synthesis applications, the racemate contains 50% of the undesired (S)-enantiomer, which cannot be removed without additional chiral resolution steps. The (S)-enantiomer (CAS 134676-49-6) is separately available at ≥98% purity , enabling matched-pair enantiomer studies but at a higher procurement cost due to lower commercial demand.

Chiral purity Quality control Asymmetric synthesis

Conformational Constraint Advantage: Cyclic Piperazin-2-one Scaffold vs Linear Phenylalanine or Reduced Piperazine Alternatives in Turn Mimetic Design

2-Oxopiperazine derivatives, including (3R)-3-benzylpiperazin-2-one, have been designed as mimics of β- and γ-turn conformations in constrained peptides [1]. The cyclic amide scaffold restricts the conformational freedom of the phenylalanine side chain relative to fully flexible linear phenylalanine derivatives, pre-organizing the molecule into a bioactive conformation. When compared to the reduced piperazine analogue (3-benzylpiperazine), the carbonyl group in the piperazin-2-one provides both a hydrogen-bond acceptor for molecular recognition and a synthetic handle for further derivatization, while maintaining conformational rigidity [2]. This structural feature is exploited in the synthesis of 1,3,5-trisubstituted 2-oxopiperazines from epimeric mixtures without racemization at the inserted amino acid stereocenter.

Turn mimetics Conformational restriction Peptidomimetic design

Computational Physicochemical Differentiation: Calculated logP and TPSA Parameters of (R)-Enantiomer vs (S)-Enantiomer-Incorporated Products

Computational chemistry data for the (S)-enantiomer reports a topological polar surface area (TPSA) of 41.13 Ų and a calculated logP of 0.3171, with 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 rotatable bonds . While these computed parameters are identical for the (R)- and (S)-enantiomers (as chirality does not affect these descriptors), the value lies in comparison with alternative building blocks: the racemic 3-benzylpiperazin-2-one may co-crystallize or exhibit different solid-state properties compared to the enantiopure form, potentially impacting formulation or crystallization-dependent applications.

Drug-likeness Computational chemistry Physicochemical profiling

Procurement-Relevant Application Scenarios for (3R)-3-Benzylpiperazin-2-one Based on Quantified Differentiation Evidence


Enantiopure Building Block for D-Phenylalanine-Constrained Peptidomimetic Synthesis in Growth Hormone Secretagogue Programs

When synthesizing constrained mimics of the C-terminal D-phenylalanine residue in growth hormone secretagogues such as NN703/Tabimorelin, (3R)-3-benzylpiperazin-2-one provides the stereochemically correct scaffold. As documented by De Risi et al. (2010), this compound was specifically designed to recapitulate the D-Phe pharmacophore geometry [1]. Procurement of the (3R)-enantiomer (CAS 198973-87-4) rather than the racemate (CAS 78551-76-5) or (S)-enantiomer (CAS 134676-49-6) ensures that the resulting peptidomimetic maintains the correct spatial orientation for GHS-R receptor recognition, as disclosed in patent US 5,919,777 [2].

Stereochemistry-Controlled Opioid Peptidomimetic Design Using Chiral Piperazin-2-one C-Terminal Residues

In the design of dermorphin-derived opioid peptidomimetics, Yamashita et al. (1996) demonstrated that the configuration of the piperazin-2-one phenylalanine residue dictates opiate activity in guinea pig ileum and mouse vas deferens assays [3]. Programs developing μ-opioid receptor ligands using piperazin-2-one C-terminal mimetics require the (R)-configured building block derived from D-phenylalanine. Substitution with the (S)-enantiomer would yield analogues with altered pharmacological profiles. Enantiopure (3R)-3-benzylpiperazin-2-one (≥98%) from certified suppliers ensures reproducible SAR data.

Asymmetric Synthesis of 1,3,5-Trisubstituted 2-Oxopiperazine Libraries for Conformationally Constrained Screening Collections

De Risi et al. (2010) reported a methodology for synthesizing diastereomeric 1,3,5-trisubstituted 2-oxopiperazines from (3R)-3-benzylpiperazin-2-one-derived intermediates without racemization or epimerization [1]. The chiral integrity of the (R)-configured starting material is preserved throughout the synthetic sequence, yielding diastereomerically pure products resolvable by flash chromatography. For screening library construction, the enantiopure starting material eliminates the need for post-synthetic chiral resolution, increasing overall yield and reducing purification costs relative to routes employing the racemate.

Matched Molecular Pair Analysis: (R)- vs (S)-Enantiomer Studies for Chiral SAR Determination

For medicinal chemistry programs requiring rigorous evaluation of stereochemical structure-activity relationships, the availability of both enantiopure (3R)-3-benzylpiperazin-2-one (CAS 198973-87-4, ≥98%) and its (3S)-counterpart (CAS 134676-49-6, ≥98%) enables direct matched molecular pair analysis . This allows unambiguous attribution of biological activity differences to stereochemistry, eliminating the confounding factor of racemic mixtures. Such studies are essential for patent filing strategies that claim specific enantiomers and for regulatory submissions requiring chiral purity documentation.

Quote Request

Request a Quote for (3R)-3-Benzylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.